3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

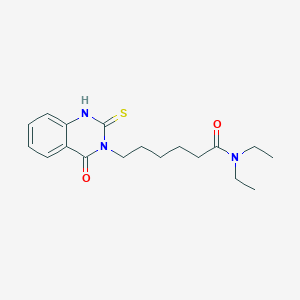

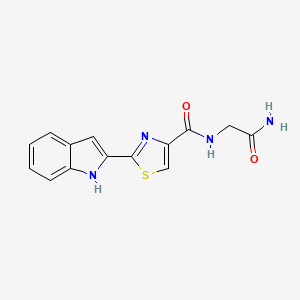

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . The 3,5-dimethyl groups suggest that there are methyl groups attached to the 3rd and 5th carbon atoms of the pyrazole ring. The 1-(pyridin-4-ylmethyl) group indicates a pyridine ring attached to the 1st nitrogen of the pyrazole ring via a methylene bridge. The carboxylic acid group is attached to the 4th carbon of the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The specific synthesis pathway for “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” would depend on the starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of a compound like this would typically be confirmed using techniques such as X-ray crystallography , Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors or intermediates in the synthesis of more complex molecules . The specific reactions that “3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses (such as NMR and IR spectroscopy) .Aplicaciones Científicas De Investigación

Imidazole Containing Compounds in Therapeutics

Field

Pharmaceutical Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pyrazole Derivatives in Cytotoxic Studies

Field

Medicinal Chemistry

Application

A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in an effort to discover potential cytotoxic agents .

Method of Application

These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations of 0.625 µM, 1.25 µM, 2.5 µM, 5 µM and 10 µM, respectively .

Results

Most of the derivatives exhibited promising cytotoxic activity. Among them, particularly compounds 8j (R1 = OMe and R3 = NO2) and 8e (R3 = CF3) demonstrate remarkable cytotoxic activity with IC50 values 0.426µM ± 0.455 and 0.608µM ± 0.408, which are even better than the standard drug cisplatin 0.636µM ± 0.458 .

Antioxidant Potential of Imidazole Derivatives

Application

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .

Method of Application

The antioxidant potential of these compounds was evaluated using the DPPH assay .

Results

The compounds showed good scavenging potential as compared to ascorbic acid, which is a known antioxidant .

Pyrimidine Derivatives in Anticancer Studies

Application

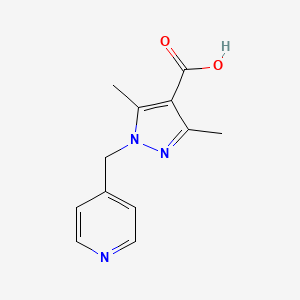

A series of novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine derivatives were designed and synthesized in an effort to discover potential anticancer agents .

Method of Application

These newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7) with various concentrations .

Results

Based on these results, most of the derivatives exhibited promising cytotoxic activity .

Antioxidant Potential of Pyrazole Derivatives

Application

Pyrazole derivatives have been synthesized and evaluated for their antioxidant potential .

Results

These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

Propiedades

IUPAC Name |

3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMSHKLEFWZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=NC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)

![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2801758.png)

![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)

![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)

![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)